molecular formula C16H21NO4S B1679341 Risarestat CAS No. 79714-31-1

Risarestat

Cat. No.: B1679341
CAS No.: 79714-31-1
M. Wt: 323.4 g/mol
InChI Key: CRPGRUONUFDYBG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Risarestat is a small molecule drug that primarily targets AKR1B1 , also known as Aldose Reductase . Aldose Reductase is an enzyme involved in glucose metabolism, and it plays a crucial role in the development of long-term complications in diabetes.

Mode of Action

This compound acts as an inhibitor of Aldose Reductase . By inhibiting this enzyme, this compound reduces the conversion of glucose to sorbitol, a sugar alcohol. High levels of sorbitol can cause damage to cells, particularly in the eyes, nerves, and kidneys of individuals with diabetes .

Biochemical Pathways

This compound affects the Fructose and Mannose metabolism and Galactose metabolism pathways . By inhibiting Aldose Reductase, this compound disrupts these pathways, leading to a decrease in sorbitol production. This can help prevent or slow down the development of diabetic complications.

Pharmacokinetics

Aldose reductase inhibitors, in general, have been noted for their scattered clinical pharmacokinetics .

Result of Action

The primary result of this compound’s action is the reduction of sorbitol levels in cells . This can help prevent cellular damage caused by high sorbitol levels, thereby potentially preventing or slowing the progression of long-term complications in individuals with diabetes.

Biochemical Analysis

Biochemical Properties

Risarestat plays a significant role in biochemical reactions. It interacts with aldose reductase, an enzyme that plays a crucial role in the polyol pathway of glucose metabolism . The interaction between this compound and aldose reductase inhibits the enzyme’s activity, thereby reducing the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when accumulated in high levels .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating the activity of aldose reductase . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of glucose metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with aldose reductase . By binding to this enzyme, this compound inhibits its activity, leading to a decrease in the conversion of glucose to sorbitol . This inhibition can lead to changes in gene expression related to glucose metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After administration, this compound peaks in the corneal epithelium, stroma, endothelium, and aqueous humor within 30 minutes, then gradually diminishes time-dependently over a period of 24 hours . This compound remains detectable in the lens for up to 24 hours, with a peak concentration observed at 2 hours after instillation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific dosage effects, threshold effects, and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the polyol pathway of glucose metabolism . It interacts with the enzyme aldose reductase, inhibiting its activity and thereby reducing the conversion of glucose to sorbitol .

Chemical Reactions Analysis

Risarestat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Risarestat has a wide range of scientific research applications:

Comparison with Similar Compounds

Risarestat is unique compared to other aldose reductase inhibitors due to its dual role as a thyroid hormone receptor antagonist. Similar compounds include:

This compound stands out due to its additional activity as a thyroid hormone receptor antagonist, which may offer broader therapeutic applications.

Properties

IUPAC Name

5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-3-5-6-9-21-12-8-7-11(10-13(12)20-4-2)14-15(18)17-16(19)22-14/h7-8,10,14H,3-6,9H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPGRUONUFDYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048796
Record name Risarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79714-31-1
Record name Risarestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79714-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risarestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079714311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RISARESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I9DQB98QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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